molecular formula C14H20ClNO2SSi B2360913 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride CAS No. 1803605-75-5

1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride

Cat. No.: B2360913
CAS No.: 1803605-75-5
M. Wt: 329.91
InChI Key: SLDOTFISJWLXOD-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-1H-indole-5-sulfonyl chloride is a compound that features a tert-butyldimethylsilyl group attached to an indole ring, which is further substituted with a sulfonyl chloride group

Mechanism of Action

Target of Action

The primary target of 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride is the hydroxyl groups present in various organic compounds . This compound acts as a protecting agent for these hydroxyl groups during organic synthesis .

Mode of Action

This compound interacts with its targets by reacting with the hydroxyl groups in the presence of a base to form tert-butyldimethyl silyl ethers . This reaction protects the hydroxyl groups from further reactions during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of various organic compounds. It is involved in the formation of silyl ethers, which are intermediates in many biochemical pathways . These silyl ethers hydrolyze much more slowly than their counterparts, the trimethylsilyl ethers .

Pharmacokinetics

It is known that the compound is soluble in many organic solvents but reacts with water and alcohols . This suggests that its bioavailability may be influenced by the solvent used and the presence of water or alcohols.

Result of Action

The primary result of the action of this compound is the formation of tert-butyldimethyl silyl ethers . These ethers serve as protective groups for hydroxyl functionalities in organic synthesis, allowing for more complex reactions to take place without affecting the protected groups .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a base, water, or alcohols . The compound reacts violently with water , so it must be used in anhydrous conditions. Additionally, it is typically used in organic solvents, which can influence its reactivity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride typically involves the reaction of indole derivatives with tert-butyldimethylsilyl chloride and sulfonyl chloride under specific conditions. The reaction is often carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether and sulfonyl chloride functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-1H-indole-5-sulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyldimethylsilyl)-1H-indole-5-sulfonyl chloride is unique due to the combination of the indole ring, sulfonyl chloride, and tert-butyldimethylsilyl groups. This combination provides a versatile platform for various chemical transformations and applications in different fields .

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2SSi/c1-14(2,3)20(4,5)16-9-8-11-10-12(19(15,17)18)6-7-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDOTFISJWLXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803605-75-5
Record name 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride
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